5-Iodo-N1-methylbenzene-1,2-diamine
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Overview
Description
5-Iodo-N1-methylbenzene-1,2-diamine is an organic compound with the chemical formula C7H9IN2. It is a solid that can appear as white to pale yellow crystalline material. This compound is soluble in various organic solvents such as chloroform and ether. As an amine, it exhibits typical amine properties and can participate in substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-N1-methylbenzene-1,2-diamine typically involves organic synthesis techniques. One common method includes a nucleophilic substitution reaction where an iodine atom is introduced to the benzene ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes. These processes can include Friedel-Crafts acylation followed by reduction and nitration steps. The exact conditions and reagents used can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-N1-methylbenzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine group into a nitro group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: As an amine, it can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can produce nitro derivatives, while reduction can yield various amine derivatives .
Scientific Research Applications
5-Iodo-N1-methylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-Iodo-N1-methylbenzene-1,2-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of covalent bonds with electrophiles, resulting in the modification of the target molecules. The pathways involved include electrophilic aromatic substitution, where the compound acts as a nucleophile .
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzene-1,2-diamine: This compound is similar in structure but lacks the iodine atom.
4-Iodo-N1-methylbenzene-1,2-diamine: This is an isomer with the iodine atom positioned differently on the benzene ring.
Uniqueness
5-Iodo-N1-methylbenzene-1,2-diamine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry for creating complex molecules .
Properties
Molecular Formula |
C7H9IN2 |
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Molecular Weight |
248.06 g/mol |
IUPAC Name |
4-iodo-2-N-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C7H9IN2/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3 |
InChI Key |
HIZSRNJXRZCWQT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)I)N |
Origin of Product |
United States |
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